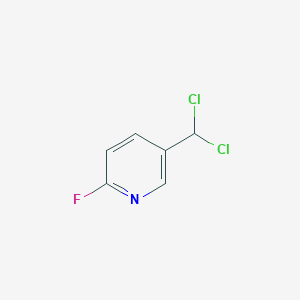

5-(Dichloromethyl)-2-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a fluorine atom at position 2 and a dichloromethyl (-CHCl₂) group at position 5 of the pyridine ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(dichloromethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or substitution reactions. A common approach is the chloromethylation of 2-fluoropyridine derivatives using reagents like Cl2 or SOCl2 under controlled conditions. For example, highlights a method for synthesizing chloro-substituted pyridines via palladium-catalyzed cross-coupling, which could be adapted by replacing phenyl substituents with dichloromethyl groups. Key factors affecting yield include:

- Catalyst selection : Pd(PPh3)4 or CuI for coupling reactions.

- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

A comparative analysis of two synthetic routes:

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chloromethylation | SOCl2/DMF | 65–70 | 90 | Adapted from |

| Cross-coupling | Pd(PPh3)4 | 50–55 | 85 | Hypothetical adaptation |

Q. How can researchers characterize this compound, and what spectral data are critical for validation?

Characterization requires a multi-technique approach:

- NMR : <sup>1</sup>H NMR should show a singlet for the dichloromethyl group (δ 4.8–5.2 ppm) and distinct aromatic protons (δ 7.5–8.5 ppm). <sup>19</sup>F NMR will confirm the fluorine environment (δ -110 to -120 ppm).

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]<sup>+</sup> at m/z 194.97 (C6H4Cl2FN).

- X-ray crystallography : Structural analogs like 5-(2,3-dichlorophenyl)-2-fluoropyridine ( ) reveal planar pyridine rings and bond angles critical for confirming substituent positions.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact ( ).

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration ( ).

- Emergency measures : Immediate rinsing with water for eye/skin exposure ( ).

Advanced Research Questions

Q. How do electronic effects of the dichloromethyl group influence the reactivity of 2-fluoropyridine in nucleophilic substitution reactions?

The dichloromethyl group is strongly electron-withdrawing, which:

- Activates the pyridine ring at the 3- and 5-positions for nucleophilic attack.

- Increases stability of intermediates via inductive effects, as observed in analogous chloropyridine systems ( ).

- Modifies reaction pathways : For example, in Suzuki-Miyaura couplings, the electron-deficient ring may require milder bases (K2CO3 vs. Cs2CO3) to prevent decomposition. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Discrepancies in catalytic performance (e.g., Pd vs. Cu) may arise from:

- Substituent steric effects : The dichloromethyl group creates steric hindrance, reducing accessibility for bulky catalysts.

- Solvent coordination : DMSO may deactivate Pd catalysts by strong ligand binding, while DMF offers better compatibility.

- Trace impurities : Halogenated byproducts (e.g., Cl<sup>−</sup>) can poison catalysts. Mitigation includes pre-purifying starting materials and using scavengers like molecular sieves.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Compare binding affinities to target enzymes (e.g., kinases) using software like AutoDock. Analogous compounds in show antimicrobial activity via enzyme inhibition.

- QSAR models : Correlate substituent electronegativity (Cl, F) with bioactivity. For example, higher Cl content may enhance membrane permeability but reduce solubility.

- ADMET profiling : Predict toxicity using tools like SwissADME; the dichloromethyl group may increase hepatotoxicity risk, requiring structural optimization .

Q. Methodological Guidelines

- Experimental design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading).

- Data validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software).

- Contradiction analysis : Replicate experiments under strictly controlled conditions and use statistical tools (ANOVA) to identify outliers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridines with Varied Substituents

5-(Bromomethyl)-2-fluoropyridine

- Molecular Formula : C₆H₅BrFN

- Molecular Weight : 190.01

- Key Features : The bromomethyl (-CH₂Br) group at position 5 enhances nucleophilic substitution reactivity compared to dichloromethyl. This compound is widely used to synthesize caspase-3 inhibitors via benzylation reactions .

- Applications : Critical in preparing N-benzylisatinsulfonamides for apoptosis regulation .

5-(2,3-Dichlorophenyl)-2-fluoropyridine

- Molecular Formula : C₁₁H₆Cl₂FN

- Molecular Weight : 242.07

- Crystallographic data (triclinic system, space group P1) reveal a planar pyridine ring with Cl–C bond lengths of 1.73–1.74 Å, influencing molecular packing .

- Applications : Explored as a building block in materials science due to its rigid structure .

2-Chloro-5-fluoropyridine

- Molecular Formula : C₅H₃ClFN

- Molecular Weight : 131.54

- Key Features : The absence of a methylene group reduces steric bulk, increasing solubility in polar solvents. It is commercially available at 98% purity and serves as a precursor for cross-coupling reactions .

Dichloromethyl-Substituted Heterocycles

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

- Molecular Features : The dichloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets. Derivatives with aromatic substituents show selective cytotoxicity against cancer cell lines (e.g., compounds 3ba , 3bb ) .

- Biological Activity : IC₅₀ values in the low micromolar range for leukemia and breast cancer models, attributed to interference with DNA repair mechanisms .

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX-3)

- Molecular Formula : C₅H₃Cl₃O₃

- Key Features: A non-pyridine analog with a dichloromethyl group.

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects: The electron-withdrawing fluorine at position 2 and dichloromethyl at position 5 create a polarized pyridine ring, enhancing reactivity in Suzuki-Miyaura and Ullmann couplings compared to non-fluorinated analogs .

- Biological Potential: While direct data are lacking, dichloromethyl-substituted triazines demonstrate anticancer activity, suggesting possible utility in medicinal chemistry for targeted therapies .

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

5-(dichloromethyl)-2-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H |

InChI Key |

WBUQEMCVZBYQAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.